molecular formula C10H14N2OS B13167819 4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde

4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13167819
M. Wt: 210.30 g/mol
InChI Key: DFCJZQWFTXUEOP-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and piperazine rings imparts unique chemical properties that can be exploited in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: 4-(4-Methylpiperazin-1-yl)thiophene-2-carboxylic acid.

    Reduction: 4-(4-Methylpiperazin-1-yl)thiophene-2-methanol.

    Substitution: 4-(4-Methylpiperazin-1-yl)-3-bromothiophene-2-carbaldehyde.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)phenylcarbaldehyde: Similar structure but with a phenyl ring instead of a thiophene ring.

    4-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the thiophene and piperazine rings, which confer distinct electronic and steric properties. This combination enhances its versatility in various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H14N2OS/c1-11-2-4-12(5-3-11)9-6-10(7-13)14-8-9/h6-8H,2-5H2,1H3

InChI Key

DFCJZQWFTXUEOP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CSC(=C2)C=O

Origin of Product

United States

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